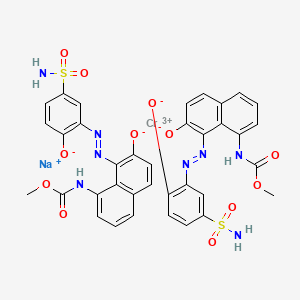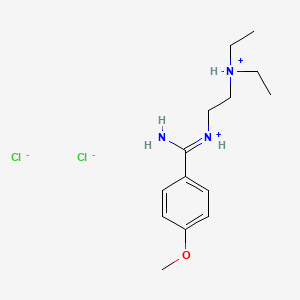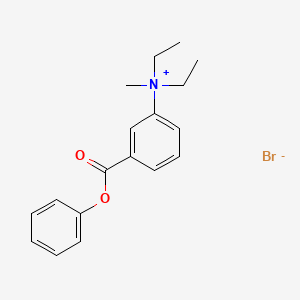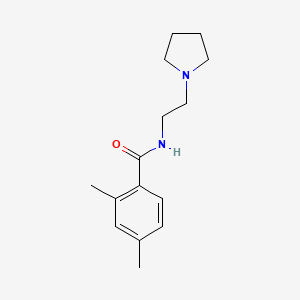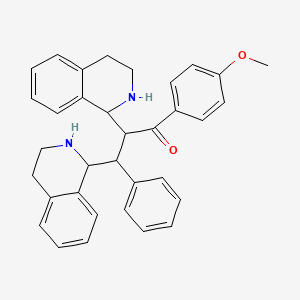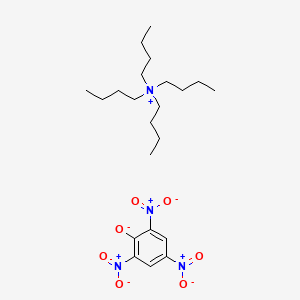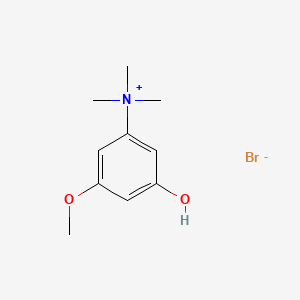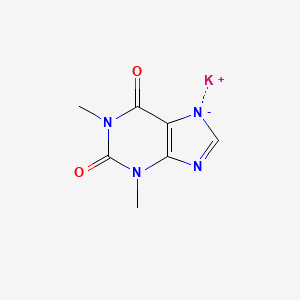
potassium 1,3-dimethyl-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is a chemical compound with the molecular formula C7H8N4O2K. It is a derivative of xanthine and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, typically involves the reaction of theobromine with potassium hydroxide. Theobromine is first dissolved in ethanol, and then potassium hydroxide is added to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the potassium salt of theobromine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various xanthine derivatives.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role as a bronchodilator and diuretic.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This mechanism is similar to that of other xanthine derivatives, such as caffeine and theophylline. The increased cyclic AMP levels result in various physiological effects, including bronchodilation and diuresis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theobromine: A naturally occurring xanthine derivative found in cocoa beans.
Theophylline: Another xanthine derivative used as a bronchodilator.
Uniqueness
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is unique due to its specific potassium salt form, which can influence its solubility and bioavailability compared to other xanthine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
57533-87-6 |
|---|---|
Formule moléculaire |
C7H7KN4O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
potassium;1,3-dimethylpurin-7-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.K/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
Clé InChI |
WEKMRFVKZNZBAH-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
